molecular formula C7H6BrN3 B8589559 5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine

5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine

Cat. No.: B8589559
M. Wt: 212.05 g/mol
InChI Key: IFBKWCSOFPWELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-3-prop-1-ynylpyrazin-2-amine

InChI

InChI=1S/C7H6BrN3/c1-2-3-5-7(9)10-4-6(8)11-5/h4H,1H3,(H2,9,10)

InChI Key

IFBKWCSOFPWELC-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC(=CN=C1N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromopyrazin-2-amine (10.0 g, 39.5 mmol) in THF (200 mL) was added copper (I) iodide (0.377 g, 1.98 mmol), bis(triphenylphosphine)palladium (II) dichloride (1.39 g, 1.98 mmol) and TEA (16.5 mL, 119 mmol). The reaction mixture was cooled to about 0° C. and degassed with Ar. The reaction mixture was stirred for about 5 min and then the reaction mixture was sparged with propyne and a propyne atmosphere was maintained via balloon. The reaction mixture was stirred for about 30 min at about 0° C. and then was allowed to warm to ambient temperature. The reaction mixture was stirred for about 2 h and then EtOAc (100 mL) and water (100 mL) were added to the reaction mixture. The organic layer was separated, dried over anhydrous Na2SO4, filtered, and concd in vacuo. The crude mixture was purified by chromatography on silica gel (120 g) eluting with 10-60% EtOAc in DCM (dry loaded) to provide 5-bromo-3-(prop-1-ynyl)pyrazin-2-amine (7.05 g, 84%) as a yellow solid: LC/MS (Table 1, Method a) Rt=1.79 min; MS m/z: 212, 214 (1:1) (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.377 g
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
1.39 g
Type
catalyst
Reaction Step One

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